N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide
Description
This section focuses on the broader class of compounds related to sulfonamides and their derivatives, highlighting their importance in various chemical and pharmaceutical applications. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group (-SO2NH2). They are known for their diverse biological activities and are widely used in medicinal chemistry as antibacterial agents and in other therapeutic areas.
Synthesis Analysis
Sulfonamide derivatives can be synthesized through various methods, including the reaction of sulfonyl chlorides with amines or by sulfonation of aromatic compounds followed by amidation. For example, functionalized polysulfones with carboxylic side groups were synthesized by polycondensation, showcasing a method to introduce sulfonamide functionalities into polymer structures (Koch & Ritter, 1994).
Molecular Structure Analysis
The crystal and molecular structures of sulfonamide derivatives can be determined by X-ray crystallography. The structure of methyl-(4-chlorophenyl)sulfone, for instance, highlights the arrangement of molecules and the impact of chlorine atoms on the crystal architecture, providing insights into the molecular interactions and stability of sulfone-based compounds (Adamovich et al., 2017).
Chemical Reactions and Properties
Sulfonamide derivatives undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions can modify the chemical structure and properties of sulfonamide compounds, leading to the development of novel derivatives with desired biological activities or physical-chemical properties.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, can vary significantly depending on their molecular structure. For example, sulfonated poly(aryl ethers) containing specific moieties exhibit high water absorption ability and superior mechanical strength, demonstrating the influence of molecular design on the material properties (Wang et al., 2004).
properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-25(30(27,28)20-13-15(22)7-12-19(20)23)14-21(26)24-16-8-10-18(11-9-16)29-17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSFNCPXUAMLPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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